6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid
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Overview
Description
6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol . This compound is characterized by a fused ring system consisting of a pyran ring and an oxazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with a hydroxylamine derivative to form an oxime, followed by cyclization under acidic conditions . Another approach includes the use of Vilsmeier-Haack reagents to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in acetic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes . Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano[3,4-d]oxazole-2-carboxylic acid: A structurally related compound with similar reactivity.
Pyrazolo[4,3-d]oxazole derivatives: Compounds with a similar fused ring system but different heteroatoms.
Uniqueness
6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-7(10)6-8-4-3-11-2-1-5(4)12-6/h1-3H2,(H,9,10) |
InChI Key |
NYJXXGAEUQEYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1OC(=N2)C(=O)O |
Origin of Product |
United States |
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